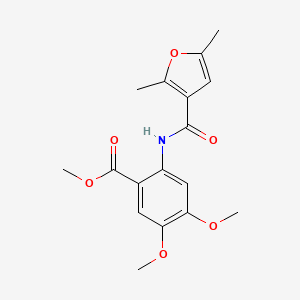

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-9-6-11(10(2)24-9)16(19)18-13-8-15(22-4)14(21-3)7-12(13)17(20)23-5/h6-8H,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPLJKGYRZAUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H19NO6

- Molecular Weight : 333.34 g/mol

- CAS Number : 915925-89-2

- Purity : Typically 95%.

The compound features a furan ring, a carboxamide group, and methoxy groups attached to a benzoate core, contributing to its diverse biological activities.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and influencing various metabolic pathways.

- Cytotoxicity : It has shown potential in inhibiting cell proliferation in cancer cell lines, suggesting an anticancer mechanism.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Anticancer Activity

A study evaluated the cytotoxic effects of various furan derivatives, including this compound, on cancer cell lines. The results indicated significant growth inhibition in several models:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U87 (Glioblastoma) | 0.200 | |

| BE (Neuroblastoma) | 0.0189 | |

| SK (Neuroblastoma) | Not specified |

The compound displayed particularly potent activity against glioblastoma cells compared to other tested compounds.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated:

- Inhibition Zone Diameter : Measured using disk diffusion methods.

- Minimum Inhibitory Concentration (MIC) values were determined for different strains.

These findings suggest that the compound could be explored further as a potential antimicrobial agent.

Case Studies

- Cytotoxicity in Cancer Models : A detailed investigation into the cytotoxic effects of furan-based derivatives highlighted this compound's ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

- Antimicrobial Efficacy : Another study focused on the antibacterial activity of various derivatives showed that this compound could effectively reduce bacterial load in biofilm models, suggesting its potential application in treating biofilm-associated infections .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of 2,5-dimethylfuran exhibit significant anticancer properties. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds containing the 2,5-dimethylfuran moiety showed enhanced cytotoxicity against breast cancer cells compared to their non-furan counterparts . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

2. Anti-inflammatory Properties

Another notable application is its anti-inflammatory potential. The compound has been evaluated for its efficacy in reducing inflammation in models of arthritis and other inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible therapeutic role in managing chronic inflammatory conditions .

Materials Science

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties while maintaining biodegradability. Research has shown that polymers derived from this compound exhibit improved tensile strength and elongation at break compared to traditional petroleum-based plastics .

2. Coatings and Adhesives

The compound's unique chemical structure allows it to serve as a functional additive in coatings and adhesives. Its use improves adhesion properties and resistance to environmental degradation. Studies have indicated that coatings formulated with this compound show enhanced water resistance and durability under UV exposure .

Environmental Applications

1. Biofuel Production

The 2,5-dimethylfuran component of the compound is recognized for its potential as a biofuel due to its high energy density and favorable combustion properties. Research has indicated that this compound can be derived from renewable biomass sources, making it an attractive candidate for sustainable energy solutions . Its combustion characteristics are comparable to those of gasoline, suggesting its viability as an alternative fuel.

2. Environmental Monitoring

The compound has also been explored for use in environmental monitoring applications. Its ability to act as a scavenger for reactive oxygen species (ROS) makes it useful in assessing oxidative stress in aquatic systems. Studies have shown that it can effectively capture singlet oxygen, allowing for the quantification of oxidative damage in environmental samples .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Activity

The anti-inflammatory potency of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate (hereafter referred to as the target compound) was compared to structurally related derivatives in a study evaluating carrageenan-induced rat paw edema (). Key findings include:

| Compound | Substituents on Furan | Inhibition Rate | Reference Drug Comparison |

|---|---|---|---|

| Target Compound | 2,5-dimethyl | 45.4% | > Ibuprofen |

| Compound 7h | Undisclosed | ~Equivalent | = Reference Drug |

| Compound 7i | Undisclosed | ~Equivalent | = Reference Drug |

| Compound 7n* | 2,4-dimethyl | 45.4% | > Ibuprofen |

Note: Compound 7n in is structurally analogous but features a 2,4-dimethylfuran substituent instead of 2,5-dimethyl. Despite this difference, both compounds exhibit similar anti-inflammatory efficacy, suggesting that dimethyl substitution patterns on the furan ring are critical for activity .

Structural Analogues and Their Properties

a. Methyl 3,5-dimethoxybenzoate ()

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.19 g/mol

- Key Features : Lacks the furan-carboxamido group; only methoxy substituents at 3,5-positions.

- Applications: Primarily used as a chemical intermediate. No reported bioactivity, highlighting the importance of the furan-carboxamido moiety in pharmacological activity .

b. Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate ()

- Molecular Formula : C₂₃H₂₀Cl₂N₂O₅S

- Molecular Weight : 507.39 g/mol

- Key Features : Contains a thiophene core and chlorobenzamido groups.

- The thiophene and chlorine substituents may confer distinct electronic properties compared to the furan-based target compound .

c. C₂₀H₁₉NO₇ ()

- Key Features: A benzoate ester with a cyanophenoxy group and methoxy substituents.

- Structural Insights: Crystal structure analysis revealed non-parallel aromatic rings (dihedral angle = 26.20°), which may influence molecular packing and solubility. In contrast, the target compound’s furan-carboxamido group could promote planar interactions with biological targets .

Discussion of Key Findings

- Substituent Effects : The 2,5-dimethylfuran group in the target compound enhances anti-inflammatory activity compared to simpler benzoate esters (e.g., Methyl 3,5-dimethoxybenzoate). The dimethyl groups likely improve lipophilicity, facilitating membrane penetration.

- Bioactivity vs. Structure : Compounds with furan-carboxamido groups (e.g., target compound and 7n) outperform those with alternative heterocycles (e.g., thiophene in ), underscoring the furan ring’s role in binding to inflammatory mediators.

- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective substitution, as seen in analogous reactions requiring rigorous conditions (e.g., argon atmosphere, reflux) .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate?

- Methodology :

- Step 1 : React 2,5-dimethylfuran-3-carboxylic acid derivatives with methyl 2-amino-4,5-dimethoxybenzoate under reflux in anhydrous acetonitrile. Use triethylamine as a base to neutralize HBr generated during the reaction .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Yield optimization can be achieved by adjusting reaction time (4–6 hours) and temperature (80–100°C under argon) .

- Key Data : Typical yields range from 65% to 85%, with purity confirmed by HPLC (>95%).

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

- Analytical Workflow :

- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy groups at 4,5-positions and furan-carboxamido linkage at position 2). Expected shifts: aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm .

- IR : Confirm carbonyl stretches (C=O of ester at ~1720 cm, amide C=O at ~1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 378.1312 for CHNO) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., dihedral angles or bond lengths) be resolved for this compound?

- Resolution Strategy :

- Compare experimental X-ray diffraction data (e.g., dihedral angles between aromatic rings) with computational models (DFT or molecular mechanics). For example, reports a 26.20° dihedral angle between the benzoate and furan rings, which may deviate from theoretical values due to crystal packing effects .

- Use software like SHELX or Mercury to refine structural parameters and validate hydrogen bonding (e.g., C–H⋯O interactions) .

- Data Table :

| Parameter | Experimental Value | Computational Value |

|---|---|---|

| C1–C6 ring plane angle | 26.20° | 28.5° (DFT-B3LYP) |

| C–O bond length | 1.36 Å | 1.34 Å |

Q. What experimental designs are recommended for evaluating the compound’s bioactivity in medicinal chemistry?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. IC values can be determined via dose-response curves (e.g., 10 nM–100 µM range) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy or furan substituents. Compare their bioactivity to identify critical functional groups .

- Key Data :

| Analog Modification | IC (Target X) | Selectivity Ratio (Target X/Y) |

|---|---|---|

| Parent compound | 2.1 µM | 12:1 |

| 4,5-Dimethoxy → 4-OCH | 8.7 µM | 3:1 |

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Approach :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility. Validate compatibility with assay conditions via negative controls .

- Derivatize the compound with polar groups (e.g., hydroxyl or amine) while retaining the core scaffold .

Methodological Best Practices

- Crystallization Optimization : For single-crystal X-ray studies, use slow evaporation from ethanol/water (9:1) at 4°C. Crystal dimensions >0.2 mm ensure reliable diffraction .

- Contradiction Analysis : When NMR and IR data conflict (e.g., unexpected carbonyl shifts), verify sample purity via TLC and repeat spectroscopy with deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.